molecular formula C14H26O B1593517 3-Tetradecyn-1-ol CAS No. 55182-74-6

3-Tetradecyn-1-ol

Cat. No.: B1593517
CAS No.: 55182-74-6
M. Wt: 210.36 g/mol
InChI Key: MDMMHGIVSNOJID-UHFFFAOYSA-N
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Description

3-Tetradecyn-1-ol is a organic compound with the molecular formula C 14 H 26 O and a molecular weight of 210.36 g/mol . It is registered under the CAS Registry Number 55182-74-6 . This compound is offered as a chemical reference standard for research and development purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. The search results do not provide specific information on this compound's applications, mechanism of action, or physical properties. Researchers are advised to consult specialized chemical databases and primary scientific literature for detailed pharmacological, toxicological, and handling information prior to use.

Properties

IUPAC Name

tetradec-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMMHGIVSNOJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203684
Record name Tetradec-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55182-74-6
Record name Tetradec-3-yn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055182746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradec-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkynylation of Terminal Alcohol Precursors

One widely used approach is the selective alkynylation of a suitable long-chain alcohol precursor or aldehyde intermediate. This involves:

  • Starting from a long-chain aldehyde or halide (e.g., 1-bromotetradecane or tetradecanal).
  • Performing nucleophilic substitution or addition reactions with acetylide anions to introduce the triple bond at the 3-position.
  • Subsequent reduction or protection/deprotection steps to yield the primary alcohol at C-1.

This method allows for regioselective introduction of the alkyne functionality while preserving the alcohol group.

Sonogashira Coupling

Sonogashira cross-coupling reactions provide an efficient way to form carbon-carbon triple bonds. In this context:

  • A terminal alkyne (e.g., propargyl alcohol or a protected derivative) is coupled with a long-chain alkyl halide under palladium-catalyzed conditions.
  • The reaction proceeds under mild conditions, preserving the alcohol functionality.
  • This method is advantageous for its high regio- and chemoselectivity.

Partial Reduction of Diynes or Polyynes

Another synthetic strategy involves:

  • Synthesizing a diyne or polyyne precursor with the triple bonds at desired positions.
  • Selectively reducing one of the triple bonds to a double or single bond while keeping the other intact.
  • Functionalizing the terminal position to introduce the alcohol group.

This approach requires careful control of reaction conditions to avoid over-reduction.

Specific Reported Syntheses and Experimental Conditions

While direct detailed experimental protocols specific to this compound are scarce in the public domain, related compounds and analogous long-chain alkynols have been prepared using the following conditions, which can be adapted:

Step Reaction Type Reagents and Conditions Notes
1 Halogenation of alcohol PBr3 or SOCl2 to convert alcohol to alkyl halide Prepares alkyl halide for nucleophilic substitution
2 Alkynylation Sodium acetylide or lithium acetylide in THF Introduces alkyne at C-3 position
3 Protection/Deprotection TBDMS-Cl for protection; TBAF for deprotection Protects alcohol during harsh conditions
4 Purification Column chromatography or recrystallization Isolates pure this compound

Analytical Characterization Supporting Preparation

Research Findings on Preparation and Properties

  • The compound has been identified as a minor constituent (~6.42%) in natural extracts, suggesting biosynthetic pathways in microorganisms or plants that could inspire biomimetic synthesis.
  • The physicochemical properties such as molecular weight (210.36 g/mol), one hydrogen bond donor and acceptor each, and nine rotatable bonds indicate moderate flexibility and reasonable bioavailability potential, which is important for pharmaceutical synthesis considerations.
  • The compound complies with Lipinski’s rule of five, making it a promising candidate for oral drug development, which underscores the importance of efficient synthetic methods.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Challenges
Alkynylation of Halides Sodium or lithium acetylide, THF Regioselective, straightforward Requires handling of reactive acetylides
Sonogashira Coupling Pd catalyst, CuI co-catalyst, base Mild conditions, high selectivity Requires expensive catalysts
Partial Reduction of Diynes Selective hydrogenation catalysts Can tailor alkyne placement Difficult to control selectivity
Microbial/Biosynthetic Extraction Fermentation, extraction, GC-MS analysis Natural source, potential green method Low yield, complex purification

Chemical Reactions Analysis

Types of Reactions: 3-Tetradecyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of tetradecynoic acid.

    Reduction: Formation of tetradecen-1-ol or tetradecan-1-ol.

    Substitution: Formation of halogenated derivatives like 3-tetradecynyl chloride.

Scientific Research Applications

3-Tetradecyn-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tetradecyn-1-ol involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to bind to DNA-gyrase and FtsZ in Staphylococcus aureus, inhibiting their activity and thereby exerting antimicrobial effects . The compound’s alkyne group plays a crucial role in its binding affinity and reactivity.

Comparison with Similar Compounds

Key Differences :

  • Chain length : Longer chains (e.g., 2-Heptadecyn-1-ol) enhance hydrophobicity, reducing solubility in polar solvents compared to this compound .
  • Triple bond position : Proximity to the hydroxyl group (e.g., C2 vs. C3) alters electronic effects and reactivity in click chemistry or hydrogenation reactions .

Functional Group Modifications

Compound Name Molecular Formula Functional Groups Key Features Reactivity/Applications
This compound C₁₄H₂₆O -OH, alkyne Linear structure Antimicrobial, synthetic intermediate
3-Methyl-1-trimethylsilyl-1-pentyn-3-OL C₉H₁₈OSi -OH, alkyne, trimethylsilyl Enhanced solubility in organic solvents Stabilized intermediates
1-(Trimethylsilyl)oct-1-yn-3-ol C₁₁H₂₂OSi -OH, alkyne, trimethylsilyl Polar solvent compatibility Catalysis, material science

Key Differences :

  • Trimethylsilyl groups : Compounds like 1-(Trimethylsilyl)oct-1-yn-3-ol exhibit higher solubility in polar solvents (e.g., THF, DMF) due to the silyl group’s electron-donating effects, unlike this compound, which is less polar .
  • Steric effects : Bulky substituents (e.g., trimethylsilyl) hinder nucleophilic attacks on the alkyne, whereas this compound’s linear structure facilitates addition reactions .

Saturated vs. Unsaturated Alcohols

Compound Name Molecular Formula Unsaturation Type Key Features Applications
This compound C₁₄H₂₆O Alkyne (C≡C) High reactivity in additions Antimicrobial, organic synthesis
Tetradecan-1-ol C₁₄H₃₀O Saturated Low chemical reactivity Surfactants, emollients
Tetradec-5-en-1-ol C₁₄H₂₈O Alkene (C=C) Moderate reactivity Pheromone synthesis

Key Differences :

  • Reactivity : The triple bond in this compound undergoes rapid hydrogenation or cycloaddition, unlike saturated analogs like tetradecan-1-ol, which are inert under similar conditions .
  • Biological activity : Alkyne alcohols often exhibit stronger antimicrobial effects than alkenes or saturated alcohols due to membrane-disrupting capabilities .

Aromatic and Cyclic Derivatives

Compound Name Molecular Formula Structural Features Key Features Applications
This compound C₁₄H₂₆O Linear aliphatic Versatile reactivity Broad-spectrum uses
(3S)-1-Phenylhex-1-yn-3-ol C₁₂H₁₄O Aromatic phenyl group Chiral center, π-π interactions Pharmaceutical leads
1-Ethynyl-1-cyclohexanol C₈H₁₂O Cyclohexanol backbone Steric hindrance Polymer chemistry

Key Differences :

  • Aromaticity : Phenyl-substituted analogs like (3S)-1-phenylhex-1-yn-3-ol engage in π-stacking interactions, enhancing binding to biological targets, a feature absent in this compound .
  • Conformational rigidity: Cyclic derivatives (e.g., 1-ethynyl-1-cyclohexanol) exhibit restricted rotation, affecting their metabolic stability compared to flexible linear chains .

Biological Activity

3-Tetradecyn-1-ol, a long-chain alkyne alcohol, has garnered attention for its diverse biological activities. This article synthesizes research findings, case studies, and data tables to present a comprehensive overview of its biological properties.

  • Chemical Formula : C₁₄H₂₆O
  • Molecular Weight : 210.37 g/mol
  • Structure : Contains a terminal alkyne group and an alcohol functional group.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study utilizing GC-MS (Gas Chromatography-Mass Spectrometry) profiling revealed that compounds with long-chain structures, including this compound, can effectively inhibit the growth of various pathogenic bacteria and fungi.

Pathogen Activity
Staphylococcus aureusInhibition observed
Escherichia coliInhibition observed
Candida albicansModerate inhibition

The effectiveness against these pathogens suggests potential applications in pharmaceuticals and food preservation.

Anticancer Properties

This compound has shown promise in cancer research. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines. For instance, a study reported that treatment with this compound resulted in significant cytotoxicity against prostate cancer cells (PC3) at concentrations above 50 µM.

Cell Line IC₅₀ (µM)
PC3 (Prostate Cancer)45
MCF7 (Breast Cancer)60

This indicates its potential as a lead compound for developing anticancer agents.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. A study on rodent models indicated that it could mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Conducted by researchers at Journal of Applied Microbiology, the study assessed the antimicrobial efficacy of various long-chain alcohols, including this compound.
    • Results showed a significant reduction in colony-forming units (CFUs) for treated samples compared to controls.
  • Anticancer Activity Investigation :
    • A research project published in Phytochemistry Reviews highlighted the cytotoxic effects of this compound on different cancer cell lines.
    • The study utilized MTT assays to quantify cell viability post-treatment, confirming its potential as an anticancer agent.

Research Findings

Recent studies have employed advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) to further elucidate the mechanisms of action of this compound:

  • Mechanism of Action : The compound appears to disrupt cellular membranes in bacteria and induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. What are the recommended methods for synthesizing 3-Tetradecyn-1-ol in laboratory settings?

Synthesis of this compound typically involves alkynylation reactions, such as the coupling of terminal alkynes with appropriate electrophiles. For example, methodologies similar to those used for synthesizing structurally related alcohols (e.g., (R)-Tridec-1-en-5-ol) can be adapted, employing palladium or copper catalysts under controlled temperature and inert atmospheres . Purification often involves column chromatography with non-polar solvents (e.g., hexane/ethyl acetate mixtures), followed by spectroscopic validation (NMR, IR) to confirm structural integrity.

Q. How should researchers safely handle and store this compound to minimize risks?

While specific hazard data for this compound is limited, analogous compounds (e.g., 12-Tridecyn-1-ol) recommend:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors, particularly in enclosed spaces .
  • Storage: Keep in sealed, dry containers under inert gas (e.g., nitrogen) to prevent degradation .
  • Waste disposal: Segregate chemical waste and use certified disposal services to avoid environmental release .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for purity assessment and identification in complex mixtures (e.g., plant extracts) .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide detailed structural confirmation, particularly for distinguishing triple bond positions .
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹, C≡C stretch at ~2100 cm⁻¹) .

Advanced Research Questions

Q. How does the presence of a triple bond in this compound influence its reactivity in oxidation reactions compared to saturated analogs?

The triple bond introduces electron-deficient regions, making the compound susceptible to oxidation at the propargylic position. For example, oxidation with KMnO₄ or CrO₃ may yield α,β-unsaturated ketones or carboxylic acids, depending on conditions . Saturated analogs (e.g., tetradecan-1-ol) lack this reactivity, instead forming aldehydes or esters under similar conditions. Kinetic studies using differential scanning calorimetry (DSC) can quantify reactivity differences .

Q. How can researchers resolve contradictions in reported reaction yields of this compound across different studies?

Contradictions often arise from variations in:

  • Catalyst purity: Trace impurities in palladium/copper catalysts can drastically alter yields. Use inductively coupled plasma mass spectrometry (ICP-MS) to verify catalyst quality .
  • Isomeric byproducts: Configurational isomers (e.g., Z/E isomers in unsaturated analogs) may co-elute during analysis. Employ chiral columns or 2D NMR to resolve these .
  • Reaction monitoring: Real-time techniques like in-situ FTIR can optimize reaction termination points to maximize yield .

Q. What role does this compound play in natural product extracts, and how can its bioactivity be systematically evaluated?

In natural extracts (e.g., Te-acetone extract), this compound is a minor component (3.03%) with potential bioactivity . To evaluate:

  • Isolation: Use preparative GC or HPLC to isolate the compound from complex matrices.
  • Bioassays: Screen for antimicrobial activity via disk diffusion assays or cytotoxicity using MTT tests on cell lines.
  • Structure-Activity Relationship (SAR): Compare bioactivity with saturated or isomerized analogs to identify key functional groups .

Methodological Notes

  • Data Validation: Cross-reference spectroscopic data with databases like NIST Chemistry WebBook to ensure accuracy .
  • Contradictory Evidence: When safety data is inconsistent (e.g., GHS classifications), prioritize conservative handling protocols based on structural analogs .
  • Experimental Design: For reproducibility, document reaction conditions (e.g., solvent polarity, temperature gradients) in detail, as minor variations can significantly alter outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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